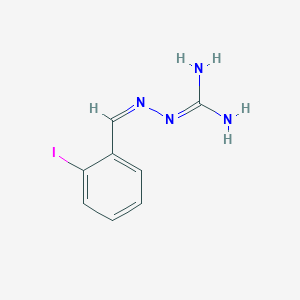

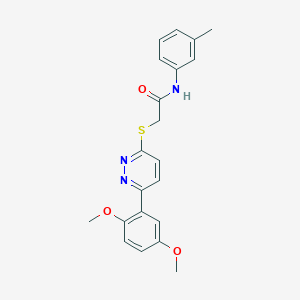

![molecular formula C20H19N5O2 B2761220 4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-34-1](/img/structure/B2761220.png)

4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is structurally similar to fentanyl analogues . Fentanyl analogues are a family of synthetic opioids, many of which have been developed for legitimate medical use, while others have been sold as designer drugs . They can have profound pharmacological differences, especially with respect to potency and efficacy .

Chemical Reactions Analysis

The metabolism of fentanyl analogues can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Phase II metabolic reactions can also be expected, comprising glucuronide or sulfate conjugate formation .科学的研究の応用

Antitumor Applications

Research into imidazotetrazines, such as those related to the synthesis and chemistry of various derivatives, has indicated potential broad-spectrum antitumor activities. These compounds, through their interaction and decomposition processes, have shown curative activity against certain types of leukemia, suggesting their potential as prodrug modifications for antitumor drugs (Stevens et al., 1984).

Synthesis of Heterocyclic Compounds

The synthesis and structural modification of triazolo and pyrimidines derivatives have been a significant area of research. These processes involve the alkylation and cyclisation of various precursors to produce compounds with potential biological activities. The detailed synthesis pathways contribute to the development of novel heterocyclic compounds, which could have applications in drug development and other areas of chemical research (Haiza et al., 2000).

Development of Dendrimeric Compounds

Dendrimeric compounds based on triazine and featuring various functional groups have been synthesized for potential applications in material science and catalysis. These compounds, characterized by their unique structures and properties, illustrate the versatility of triazine derivatives in creating complex molecular architectures with potential applications in nanotechnology and materials science (Uysal & Koc, 2010).

Nucleic Acid Binding Agents

Triazine derivatives have been synthesized for their potential as nucleic acid binding agents, indicating applications in the study of DNA/RNA interactions and the development of therapeutic agents targeting genetic materials. These compounds' ability to bind to DNA and RNA model sequences suggests their utility in understanding genetic processes and designing drugs targeting specific DNA or RNA sequences (Spychała et al., 1994).

Antimicrobial Studies

The synthesis of novel compounds with antimicrobial properties is another area of application for triazine derivatives. Research has focused on developing compounds that exhibit significant activity against various bacterial and fungal species, contributing to the search for new antimicrobial agents (Padalkar et al., 2014).

Safety And Hazards

Fentanyl analogues have a high potential for addiction and can cause severe adverse effects, including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

将来の方向性

Given the severe health risks associated with fentanyl analogues, future research will likely focus on understanding their pharmacology and toxicology, developing methods for their detection and quantification in biological samples, and finding ways to treat and prevent addiction to these substances .

特性

IUPAC Name |

4-oxo-8-phenyl-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-14(15-8-4-2-5-9-15)21-18(26)17-19(27)25-13-12-24(20(25)23-22-17)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJQMKDXPUXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

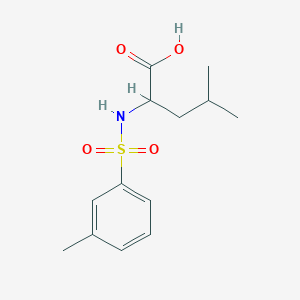

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

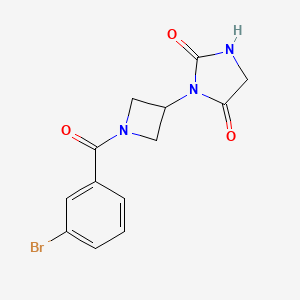

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)

![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)

![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)